Cas no 1220030-75-0 (6-Chloro-N-(4-pyridinylmethyl)-2-pyrazinamine)

6-Chloro-N-(4-pyridinylmethyl)-2-pyrazinamine is a heterocyclic organic compound featuring a pyrazine core substituted with a chloro group at the 6-position and an aminopyridinylmethyl moiety. This structure imparts versatility in pharmaceutical and agrochemical applications, particularly as a key intermediate in the synthesis of biologically active molecules. Its pyridine and pyrazine functionalities enhance binding affinity in target interactions, making it valuable for drug discovery and development. The compound exhibits favorable reactivity for further functionalization, enabling the construction of complex derivatives. High purity and stability under standard conditions ensure consistent performance in research and industrial processes. Its well-defined synthetic pathway allows for scalable production with reliable yields.
6-Chloro-N-(4-pyridinylmethyl)-2-pyrazinamine structure
1220030-75-0 structure
商品名:6-Chloro-N-(4-pyridinylmethyl)-2-pyrazinamine
CAS番号:1220030-75-0
MF:C10H9ClN4
メガワット:220.65826010704
CID:3047431
PubChem ID:53410284

6-Chloro-N-(4-pyridinylmethyl)-2-pyrazinamine 化学的及び物理的性質

名前と識別子

    • 6-Chloro-N-(4-pyridinylmethyl)-2-pyrazinamine
    • 6-CHLORO-N-(PYRIDIN-4-YLMETHYL)PYRAZIN-2-AMINE
    • 6-chloro-N-[(pyridin-4-yl)methyl]pyrazin-2-amine
    • 1220030-75-0
    • AKOS010966845
    • インチ: 1S/C10H9ClN4/c11-9-6-13-7-10(15-9)14-5-8-1-3-12-4-2-8/h1-4,6-7H,5H2,(H,14,15)
    • InChIKey: RUYVFPKDYKVUPP-UHFFFAOYSA-N
    • ほほえんだ: C1(NCC2C=CN=CC=2)=NC(Cl)=CN=C1

計算された属性

  • せいみつぶんしりょう: 220.0515740g/mol
  • どういたいしつりょう: 220.0515740g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 184
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 50.7Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.5

6-Chloro-N-(4-pyridinylmethyl)-2-pyrazinamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD207106-1g
6-Chloro-N-(pyridin-4-ylmethyl)pyrazin-2-amine
1220030-75-0 95+%
1g
¥1029.0 2023-04-04
TRC
C380883-50mg
6-Chloro-N-(4-pyridinylmethyl)-2-pyrazinamine
1220030-75-0
50mg
$ 135.00 2022-06-06
Chemenu
CM334872-5g
6-Chloro-N-(pyridin-4-ylmethyl)pyrazin-2-amine
1220030-75-0 95%+
5g
$459 2021-08-18
SHANG HAI XIAN DING Biotechnology Co., Ltd.
053462-500mg
6-Chloro-N-(4-pyridinylmethyl)-2-pyrazinamine
1220030-75-0
500mg
1576.0CNY 2021-07-05
TRC
C380883-5mg
6-Chloro-N-(4-pyridinylmethyl)-2-pyrazinamine
1220030-75-0
5mg
$ 50.00 2022-06-06
Chemenu
CM334872-5g
6-Chloro-N-(pyridin-4-ylmethyl)pyrazin-2-amine
1220030-75-0 95%+
5g
$500 2023-01-19
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD207106-5g
6-Chloro-N-(pyridin-4-ylmethyl)pyrazin-2-amine
1220030-75-0 95+%
5g
¥3087.0 2023-04-04
Matrix Scientific
053462-2.500g
6-Chloro-N-(4-pyridinylmethyl)-2-pyrazinamine
1220030-75-0
2.500g
$293.00 2021-06-27
SHANG HAI XIAN DING Biotechnology Co., Ltd.
053462-500mg
6-Chloro-N-(4-pyridinylmethyl)-2-pyrazinamine
1220030-75-0
500mg
1576CNY 2021-05-07
Matrix Scientific
053462-500mg
6-Chloro-N-(4-pyridinylmethyl)-2-pyrazinamine
1220030-75-0
500mg
$97.00 2021-06-27

6-Chloro-N-(4-pyridinylmethyl)-2-pyrazinamine 関連文献

6-Chloro-N-(4-pyridinylmethyl)-2-pyrazinamineに関する追加情報

Comprehensive Overview of 6-Chloro-N-(4-pyridinylmethyl)-2-pyrazinamine (CAS No. 1220030-75-0)

6-Chloro-N-(4-pyridinylmethyl)-2-pyrazinamine, with the CAS number 1220030-75-0, is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its unique pyrazine and pyridine backbone, serves as a critical intermediate in the synthesis of bioactive molecules. Researchers are particularly interested in its potential applications due to its structural versatility and reactivity.

The compound's molecular structure features a chloro-substituted pyrazine ring linked to a pyridinylmethyl group, which enhances its binding affinity to various biological targets. This structural motif is often explored in drug discovery for its ability to modulate enzyme activity or receptor interactions. Recent studies highlight its relevance in developing kinase inhibitors, a hot topic in oncology research, where targeted therapies are increasingly sought after.

In the context of user search trends, queries such as "pyrazinamine derivatives in drug discovery" or "CAS 1220030-75-0 applications" reflect growing interest in niche chemical intermediates. The compound's role in high-throughput screening (HTS) assays is another area of focus, aligning with the demand for AI-driven molecular design tools. Innovations in computational chemistry, like machine learning for compound optimization, further amplify its relevance.

From a synthetic chemistry perspective, 6-Chloro-N-(4-pyridinylmethyl)-2-pyrazinamine is synthesized via nucleophilic substitution reactions, often involving cross-coupling methodologies. Its purity and stability are critical for reproducibility in research, making analytical techniques such as HPLC and NMR essential for quality control. These aspects are frequently searched by professionals seeking protocols for compound characterization.

Environmental and green chemistry considerations are also pivotal. Researchers are exploring solvent-free synthesis routes or catalytic alternatives to minimize waste, addressing the broader push for sustainable chemical practices. This aligns with popular search terms like "eco-friendly synthesis of heterocycles."

In summary, 6-Chloro-N-(4-pyridinylmethyl)-2-pyrazinamine (CAS 1220030-75-0) exemplifies the intersection of structural ingenuity and applied research. Its multifaceted applications—from drug development to material science—underscore its value in modern chemistry. As search trends evolve toward precision medicine and automated synthesis, this compound remains a key subject of scientific inquiry.

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